molecular formula C13H26ClNO2 B2362914 Tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride CAS No. 2137462-66-7

Tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride

Cat. No.: B2362914
CAS No.: 2137462-66-7
M. Wt: 263.81
InChI Key: PELDFOGWSIMGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride is a chemical compound with the linear formula C12H24O2N1Cl1 . It is a solid substance . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The primary method for the production of similar compounds, such as tert-butyl acetate, is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks . An alternative method involves a direct synthesis from isobutene and acetic acid through an additive reaction . Another synthesis method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide .


Chemical Reactions Analysis

In general, tert-butyl compounds participate in various chemical reactions. For instance, tert-butyl alcohol readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution . It reacts with hydrogen chloride to form tert-butyl chloride .


Physical And Chemical Properties Analysis

Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride is a solid substance . More specific physical and chemical properties were not found in the available resources.

Mechanism of Action

While the specific mechanism of action for Tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride is not available, related compounds such as tert-butyl carbamate undergo a series of reactions including protonation, loss of the tert-butyl cation, and decarboxylation to result in a free amine .

Safety and Hazards

While specific safety and hazard information for Tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride is not available, related compounds like tert-butanol are known to be highly flammable and can cause serious eye irritation. They may also be harmful if inhaled and can cause respiratory irritation .

Future Directions

The use of tert-butyl protected amino acids in the synthesis of room-temperature ionic liquids (Boc-AAILs) has been suggested to expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could potentially open up new avenues for the use of Tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride in future research and applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)10-8-6-4-5-7-9-10;/h10-11H,4-9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELDFOGWSIMGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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